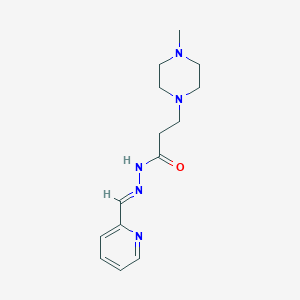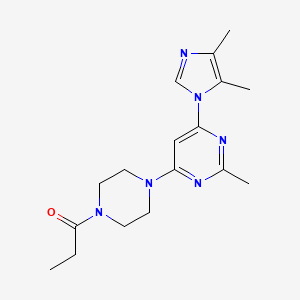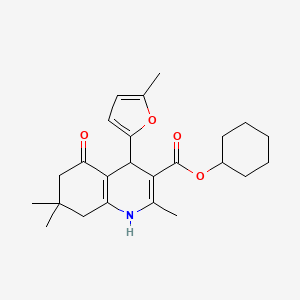![molecular formula C12H12N2O2 B5515299 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar oxazoline derivatives involves one-pot reactions, where intermediates such as 4′-(dimethylamino)benzoin react with compounds like 2-propanone in the presence of NH3. These reactions yield oxazoline compounds, which are further processed through various chemical reactions, including acid-catalyzed transformations and substitutions by sulfur atoms from compounds like P2S5 (Foricher, Montavon, Pfoertner, & Schönholzer, 1985).
Molecular Structure Analysis
Crystallographic studies have revealed detailed insights into the molecular structure of related compounds. For instance, X-ray diffraction techniques have been used to determine lattice parameters and molecular structures, showcasing intermolecular and intramolecular hydrogen bonding interactions within the crystal structure (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Chemical Reactions and Properties
Oxazoline compounds like 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one serve as versatile templates for the synthesis of various substituted oxazoles. They undergo nucleophilic ring-opening reactions with different nucleophiles followed by cyclization, showcasing their reactivity and versatility in organic synthesis (Misra & Ila, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been utilized as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, the treatment of similar compounds under acidic or basic conditions leads to the formation of 2H-pyran-2-ones and fused pyran-2-ones, showcasing its potential in synthesizing complex molecular structures (Kočevar et al., 1992). Additionally, microwave-assisted synthesis techniques have been employed to create novel derivatives, further exemplifying the adaptability of this compound in modern synthetic methodologies (El‐Borai et al., 2013).
Nonlinear Optical Properties
Research has also focused on the nonlinear optical properties of derivatives of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one. These compounds have been investigated for their potential in photonics and optoelectronics. For instance, certain derivatives have shown promise as materials with significant two-photon absorption properties, making them suitable for applications such as optical limiters and in the development of optical devices (Rahulan et al., 2014).
Antimicrobial and Antitumor Activities
Derivatives of this compound have been evaluated for their biological activities, including antimicrobial and antitumor effects. Studies have reported the synthesis of new pyrazolopyridine derivatives that exhibit antioxidant, antitumor, and antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical research (El‐Borai et al., 2013).
Metal Complexation and Tautomerism
Furthermore, the compound's derivatives have been explored for their ability to form metal complexes and their tautomeric behavior. This area of research offers insights into the structural and electronic properties of these compounds, which can be leveraged in the development of catalytic processes and materials science (Jones et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJKBFRZBMYLAV-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)


![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
